molecular formula C17H18N2O2S B243711 2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B243711
M. Wt: 314.4 g/mol
InChI Key: MJONFDWRKCBCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of cyclopentathiophene carboxamide derivatives, which have been identified as potent inhibitors of various enzymes and receptors.

Scientific Research Applications

2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. This compound has been identified as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and pain. Therefore, this compound has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

Mechanism of Action

The mechanism of action of 2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves the inhibition of the enzyme COX-2. This enzyme is responsible for the production of prostaglandins that contribute to inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have been studied extensively in scientific research. This compound has been shown to reduce inflammation and pain in animal models of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in lab experiments include its potent inhibitory activity against COX-2, its ability to reduce inflammation and pain, and its neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. First, further studies are needed to determine the safety and efficacy of this compound in humans. Second, this compound could be studied for its potential therapeutic applications in other inflammatory diseases such as inflammatory bowel disease and psoriasis. Third, the neuroprotective effects of this compound could be further studied for its potential applications in the treatment of neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Fourth, the synthesis of this compound could be optimized to produce higher yields and purity. Finally, the structure-activity relationship of this compound could be studied to identify more potent and selective inhibitors of COX-2.

Synthesis Methods

The synthesis of 2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves the reaction of 4-ethylbenzoyl chloride with cyclopenta[b]thiophene-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-aminobutyric acid to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity.

properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C17H18N2O2S/c1-2-10-6-8-11(9-7-10)16(21)19-17-14(15(18)20)12-4-3-5-13(12)22-17/h6-9H,2-5H2,1H3,(H2,18,20)(H,19,21)

InChI Key

MJONFDWRKCBCDE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N

Origin of Product

United States

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